molecular formula C9H12N2 B11925113 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No.: B11925113
M. Wt: 148.20 g/mol
InChI Key: NATRVVUJQGDXNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine can be synthesized through various methods. One common approach involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization . Another method includes the use of multicomponent reactions involving aromatic aldehydes, 2-aminopyridine, and malononitrile .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological and chemical properties .

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to act as an inhibitor of SHP2, a protein tyrosine phosphatase involved in cell signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific nitrogen atom arrangement and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

1-methyl-3,4-dihydro-2H-1,5-naphthyridine

InChI

InChI=1S/C9H12N2/c1-11-7-3-4-8-9(11)5-2-6-10-8/h2,5-6H,3-4,7H2,1H3

InChI Key

NATRVVUJQGDXNM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C=CC=N2

Origin of Product

United States

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